Physicochemical properties of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Physicochemical properties of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Technical Whitepaper: Physicochemical Profiling of 4-(Aminomethyl)-2-fluorobenzenesulfonamide
Executive Summary 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS: 1519840-09-5) is a bifunctional pharmacophore scaffold increasingly utilized in fragment-based drug discovery (FBDD).[1] Characterized by a polar sulfonamide "warhead" and a basic primary amine linked via a methylene bridge, the compound serves as a critical building block for carbonic anhydrase inhibitors (CAIs) and protease ligands.[1] The strategic incorporation of a fluorine atom at the ortho position to the sulfonamide modulates the acidity (pKa) of the sulfonamide proton and enhances metabolic stability against aromatic oxidation.[1] This guide details its physicochemical landscape, synthetic accessibility, and handling protocols for medicinal chemistry applications.[1]
Molecular Identity & Structural Analysis
The compound features a 1,2,4-trisubstituted benzene ring.[1] The fluorine atom exerts a strong inductive effect (-I), lowering the pKa of the adjacent sulfonamide group compared to non-fluorinated analogs, thereby improving potency in metalloenzyme binding.[1]
| Identifier | Details |
| IUPAC Name | 4-(Aminomethyl)-2-fluorobenzenesulfonamide |
| CAS Number | 1519840-09-5 (Free Base); 2188180-36-9 (HCl Salt) |
| Molecular Formula | C₇H₉FN₂O₂S |
| SMILES | O=S(N)(C1=CC=C(CN)C=C1F)=O |
| Molecular Weight | 204.22 g/mol |
Structural Pharmacophore Map The following diagram illustrates the functional zones of the molecule, highlighting its dual-nature (acidic/basic) and the electronic influence of the fluorine substituent.[1]
Caption: Functional decomposition of 4-(Aminomethyl)-2-fluorobenzenesulfonamide showing electronic crosstalk between the fluorine and sulfonamide groups.
Physicochemical Property Landscape
Understanding the ionization state is critical for assay development. The molecule exists as a zwitterion in neutral aqueous solutions, which influences its solubility profile and membrane permeability.[1]
| Property | Value / Range | Context & Implications |
| LogP (Predicted) | -0.07 to 0.35 | Highly hydrophilic; ideal for fragment libraries (Rule of 3 compliant).[1] |
| TPSA | 86.18 Ų | High polar surface area relative to size; suggests good solubility but potential permeability challenges if not optimized.[1] |
| pKa (Sulfonamide) | ~10.1 | Slightly more acidic than non-fluorinated benzenesulfonamide (pKa ~10.5), enhancing H-bond donor strength.[1] |
| pKa (Amine) | ~8.9 | Typical primary aliphatic amine; protonated at physiological pH (pH 7.4).[1] |
| H-Bond Acceptors | 3 | Sulfonyl oxygens (2) + Fluorine (weak).[1] |
| H-Bond Donors | 2 | Sulfonamide NH₂ + Amine NH₂.[1] |
| Melting Point | >120°C (Predicted) | Solid at room temperature; high crystallinity expected due to zwitterionic lattice energy.[1] |
Experimental Protocols: Synthesis & Purification
While direct commercial sourcing is common, custom synthesis is often required for isotopic labeling or derivative generation.[1] The most robust pathway involves the reduction of a nitrile precursor.
Workflow: Nitrile Reduction Route
This protocol avoids the use of harsh lithium aluminum hydride (LAH) by utilizing Borane-THF, which is chemoselective for the nitrile in the presence of the sulfonamide.[1]
Step 1: Precursor Preparation (4-Cyano-2-fluorobenzenesulfonamide) [1]
-
Starting Material: 4-Amino-3-fluorobenzonitrile.[1]
-
Diazotization: Treat with NaNO₂/HCl at 0°C to form the diazonium salt.
-
Chlorosulfonation: React the diazonium species with SO₂ in acetic acid/CuCl₂ (Meerwein reaction conditions) to yield the sulfonyl chloride.[1]
-
Amidation: Treat the crude sulfonyl chloride with aqueous ammonia (28%) at 0°C. Precipitate the solid, wash with water, and dry.[1]
Step 2: Selective Reduction to Target
-
Reagents: 4-Cyano-2-fluorobenzenesulfonamide (1.0 eq), Borane-THF complex (1M solution, 3.0 eq).
-
Solvent: Anhydrous THF.
-
Procedure:
-
Charge the nitrile precursor into a flame-dried flask under N₂.
-
Add THF and cool to 0°C.
-
Add BH₃-THF dropwise (gas evolution possible).[1]
-
Reflux for 4–6 hours.[1] Monitor by LC-MS (disappearance of nitrile peak).[1]
-
Quench: Cool to 0°C and carefully add MeOH (excess) to destroy borane adducts.
-
Acid Hydrolysis: Add 6M HCl and reflux for 1 hour to break the boron-amine complex.
-
Isolation: Neutralize with NaOH to pH ~10. Extract with DCM/Isopropanol (3:1).[1] Dry over Na₂SO₄ and concentrate.
-
-
Purification: Flash chromatography (DCM:MeOH:NH₄OH gradient) or recrystallization from Ethanol/Ether.[1]
Caption: Synthetic pathway from commercial aniline precursors via Meerwein chlorosulfonation and borane reduction.[1]
Solubility & Stability Profile
Aqueous Solubility: The compound exhibits pH-dependent solubility.
-
pH < 4: Highly soluble (Amine protonated: -NH₃⁺).[1]
-
pH 7-9: Moderate to Low solubility (Zwitterionic species dominates).[1]
-
pH > 11: Highly soluble (Sulfonamide deprotonated: -SO₂NH⁻).[1]
Stability:
-
Thermal: Stable up to ~100°C. Avoid prolonged heating of the free base in air to prevent amine oxidation.
-
Chemical: The sulfonamide bond is hydrolytically stable. The primary amine is susceptible to carbamylation if exposed to atmospheric CO₂ over long periods; store under inert gas.[1]
Safety & Handling (SDS Summary)
Hazard Classification (GHS):
-
Skin Irritation: Category 2 (H315).[1]
-
Eye Irritation: Category 2A (H319).[1]
-
STOT-SE: Category 3 (Respiratory Irritation, H335).[1]
Handling Protocols:
-
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]
-
Inhalation: Handle the powder in a fume hood to avoid dust inhalation.
-
Storage: Store at 2–8°C in a tightly sealed container. Hygroscopic nature requires desiccation.[1]
References
-
ChemScene. (2024).[1] Product Analysis: 4-(Aminomethyl)-2-fluorobenzenesulfonamide (CAS 1519840-09-5).[1][2][3]Link[1]
-
PubChem. (2024).[1] Compound Summary: 4-Fluorobenzenesulfonamide derivatives.[1][2] National Library of Medicine.[1] Link[1]
-
Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[1] Nature Reviews Drug Discovery, 7(2), 168-181.[1] (Contextual grounding for sulfonamide pharmacophore).
-
Organic Syntheses. (2011). Reduction of Nitriles to Amines using Borane-THF.[4] Org.[1][4][5][6][7] Synth. Coll. Vol. 10. (Methodology basis).
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chemscene.com [chemscene.com]
- 3. 4-(Aminomethyl)-2-fluorobenzenesulfonamide 95% | CAS: 1519840-09-5 | AChemBlock [achemblock.com]
- 4. US6462238B2 - Process for the reduction of cyano-substituted sulfones to aminoalkylene-substituted sulfones - Google Patents [patents.google.com]
- 5. CN103483230B - The preparation method of p-aminobenzenesulfonamide - Google Patents [patents.google.com]
- 6. US5272157A - Derivatives of 4-(aminomethyl) piperidine, their preparation and their therapeutic application - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
